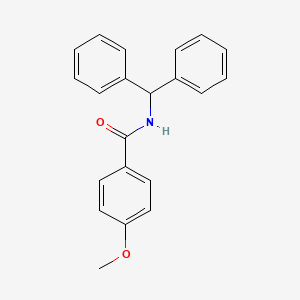
Benzamide, N-(diphenylmethyl)-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(diphenylmethyl)-4-methoxy- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a diphenylmethyl and a methoxy group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-(diphenylmethyl)-4-methoxy-, can be achieved through several methods. One common approach is the direct condensation of carboxylic acids and amines in the presence of catalysts. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the preparation of benzamides . Another method involves the electrochemical synthesis and amidation of benzoin, starting from benzaldehyde, which can be carried out under mild conditions in an electrolysis cell .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves large-scale reactions using high-temperature conditions and efficient catalysts to ensure high yields and purity. The use of ultrasonic irradiation and electrochemical methods can also be scaled up for industrial applications, providing eco-friendly and efficient alternatives to traditional synthetic routes.
化学反応の分析
Types of Reactions
Benzamide, N-(diphenylmethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzamide derivatives include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may involve the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of Benzamide, N-(diphenylmethyl)-4-methoxy- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamide derivatives.
科学的研究の応用
Benzamide, N-(diphenylmethyl)-4-methoxy- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of Benzamide, N-(diphenylmethyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Benzamide, N-(diphenylmethyl)-4-methoxy- can be compared with other similar compounds, such as:
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
These compounds share a common benzamide core structure but differ in the substituents attached to the nitrogen atom. The unique combination of the diphenylmethyl and methoxy groups in Benzamide, N-(diphenylmethyl)-4-methoxy- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
69790-46-1 |
|---|---|
分子式 |
C21H19NO2 |
分子量 |
317.4 g/mol |
IUPAC名 |
N-benzhydryl-4-methoxybenzamide |
InChI |
InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)21(23)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23) |
InChIキー |
VVSQSYUVRAXAPS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



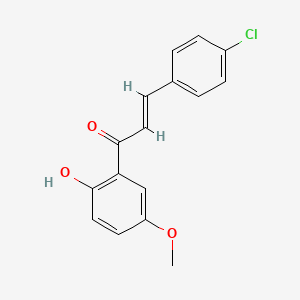
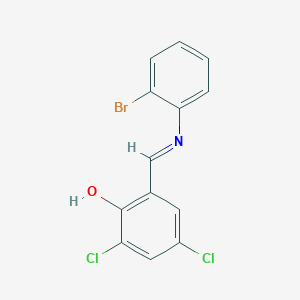
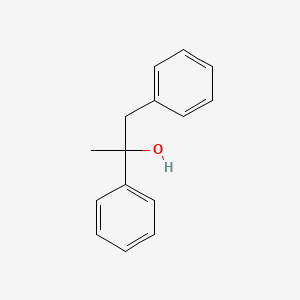
![[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile](/img/structure/B11989153.png)

![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B11989160.png)
![2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11989174.png)
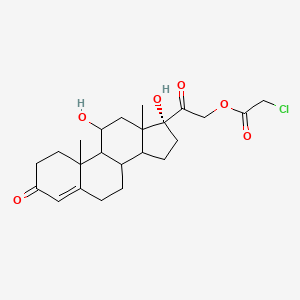

![4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11989184.png)
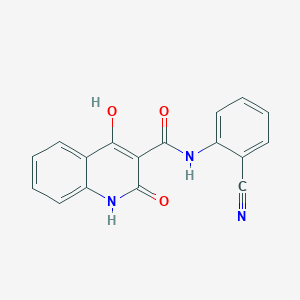
![N-[1-(hydroxymethyl)propyl]-2-methylbenzamide](/img/structure/B11989192.png)
![2-iodo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11989193.png)
